BRPF1 Bromodomain Inhibition: 3-Methoxy Substitution Delivers Potency Distinct from 2-Methoxy and Unsubstituted Analogs
1-(3-Methoxyphenyl)-1H-benzoimidazole demonstrates differential bromodomain inhibition compared to its 2-methoxy isomer and unsubstituted phenyl analog. In a fragment-based screening campaign against BRPF1 and BRD4 BD1 bromodomains, the 3-methoxy derivative (compound 6) exhibited a pIC50 of 7.0 for BRPF1 and <4.3 for BRD4 BD1. The 2-methoxy isomer (compound 3) showed pIC50 values of 7.1 (BRPF1) and <4.3 (BRD4 BD1), while the unsubstituted phenyl derivative (compound 7) displayed 7.0 (BRPF1) and <4.3 (BRD4 BD1) [1]. Notably, the 3-methoxy variant (compound 12) in an optimized chemotype series exhibited a pIC50 of 6.5 for BRPF1 versus ≤4.7 for BRD4 BD1, whereas the 2-methoxy variant (compound 11) showed 7.3 (BRPF1) and ≤4.7 (BRD4 BD1), representing a >6.3-fold difference in potency between positional isomers in the optimized scaffold [1]. This demonstrates that the 3-methoxy substitution confers a distinct potency profile that cannot be predicted from the 2-methoxy analog [1].
| Evidence Dimension | Bromodomain inhibition (pIC50) |
|---|---|
| Target Compound Data | BRPF1: pIC50 = 7.0 (compound 6); BRPF1: pIC50 = 6.5 (compound 12 in optimized series) |
| Comparator Or Baseline | 2-methoxy isomer: BRPF1 pIC50 = 7.1 (compound 3), 7.3 (compound 11); unsubstituted phenyl: BRPF1 pIC50 = 7.0 (compound 7) |
| Quantified Difference | For optimized chemotype series: 2-methoxy (7.3) vs 3-methoxy (6.5) → ~6.3-fold difference in Ki; both isomers show selectivity over BRD4 BD1 (pIC50 <4.3-≤4.7) |
| Conditions | AlphaScreen assay; recombinant BRPF1 and BRD4 BD1 bromodomains; 25 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 0.05% BSA, 1 mM DTT |
Why This Matters
Positional isomerism directly impacts bromodomain inhibition potency, making the 3-methoxy variant essential for experiments where a specific activity window (moderate BRPF1 inhibition with BRD4 selectivity) is required rather than the higher potency but different selectivity profile of the 2-methoxy isomer.
- [1] Demont EH, et al. Fragment-Based Discovery of Bromodomain Inhibitors. J Med Chem. 2014;57(21):8871-8889. Table 1. View Source
